Enhanced Lipophilicity (LogP)
The addition of a 4-tert-butyl group significantly increases the compound's lipophilicity relative to the unsubstituted N-(chloroacetyl)benzamide core. This is a key differentiator for applications requiring enhanced membrane permeability or target engagement in lipophilic environments [1].
+1.51 (~32× increase)
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | 3.11 (logP) [2] |
| Comparator Or Baseline | N-(Chloroacetyl)benzamide: ~1.6 (logP) [3] |
| Quantified Difference | +1.51 logP units (approx. 32-fold increase in partition coefficient) |
| Conditions | Calculated/predicted values from vendor datasheets and cheminformatics resources. |
Why This Matters
Higher logP indicates a greater propensity to partition into lipid bilayers, which can be a critical selection criterion for cell-based assays or in vivo studies where membrane permeability is a limiting factor.
- [1] Chembase.cn. 4-tert-butyl-N-(chloroacetyl)benzamide Product Page. Accessed 2026. View Source
- [2] Chembase.cn. 4-tert-butyl-N-(chloroacetyl)benzamide Product Page. Accessed 2026. View Source
- [3] ChemExper. Chemical Directory entry for N-(chloroacetyl)benzamide. Accessed 2026. View Source
